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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting an in vitro DNA packaging
assay using the bacteriophage T4 large terminase protein, gp17. This powerful molecular
motor is responsible for translocating the viral genome into a pre-formed prohead, a critical
step in the viral life cycle. Understanding this mechanism is crucial for the development of novel
antiviral therapies and for harnessing phage-based nanotechnology.

Introduction

Bacteriophage T4 employs a sophisticated molecular machine to package its approximately
171-kilobase pair genome into a prolate icosahedral capsid. The core of this machine is the
large terminase subunit, gp17, a 70 kDa protein possessing ATPase, nuclease, and DNA
translocase activities.[1][2] The packaging process is fueled by ATP hydrolysis, with gp17
functioning as a pentameric motor assembled at the portal vertex of the empty prohead.[2] The
small terminase subunit, gp16, acts as a regulator of gp17's multifaceted activities.[3] This in
vitro assay allows for the quantitative analysis of DNA packaging, providing a valuable tool for
studying the motor's function and for screening potential inhibitors.

Principle of the Assay

The in vitro DNA packaging assay reconstitutes the key components of the T4 packaging
machinery outside of the bacterial host. Purified empty proheads, the large terminase protein
(gp17), and a DNA substrate are incubated in a buffer containing ATP. The gp17 motor,
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assembled on the prohead portal, captures and actively translocates the DNA into the prohead.

Successful packaging is typically assessed using a nuclease protection assay. DNA that has

been successfully packaged into the prohead is resistant to degradation by externally added

nucleases, such as DNase I. The amount of protected DNA can then be quantified, providing a

measure of packaging efficiency.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the in vitro DNA packaging

reaction with gp17, compiled from various studies.

Table 1: DNA Packaging Performance

Parameter Value Conditions
) o Defined in vitro system with
Packaging Efficiency Up to 100% .
purified proheads and gp17
) Single-molecule optical
Packaging Rate Up to ~2,000 bp/s )
tweezers experiments
) Single-molecule optical
Average Packaging Rate ~700 bp/s )
tweezers experiments[4]
) Single-molecule optical
Force Generation >60 pN

tweezers experiments[4]

Table 2: gpl17 ATPase Activity
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. ATPase Activity (ATP
Condition . Notes
hydrolyzed/gp17/min)

Intrinsic activity of gpl17 1-2 Very weak basal activity.[4]

) ) gp1l6 significantly enhances
Stimulated by gp16 50- to 100-fold increase o

ATPase activity.[4]

] ] Highest activity state observed.
Oligomerized gp17 ~400 )
During active DNA 8- to 10-fold stimulation over Activity coupled to DNA
translocation basal movement.[4]

Table 3: Stoichiometry of ATP Hydrolysis

Parameter Value Method

ATP consumed per base pair Estimated from biochemical
~0.5 ATP (or 1 ATP per 2 bp)

packaged and structural data

Experimental Protocols
Purification of gp17

The large terminase protein, gp17, can be overexpressed in E. coli using an expression vector
system.[5]

Materials:

E. coli strain harboring a gp17 expression plasmid

Luria-Bertani (LB) medium

Isopropyl 3-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (e.g., 50 mM Tris-HCI pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, protease
inhibitors)
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Ni-NTA affinity chromatography column

Wash Buffer (Lysis Buffer with 20 mM imidazole)

Elution Buffer (Lysis Buffer with 250 mM imidazole)

Dialysis Buffer (e.g., 50 mM Tris-HCI pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol)

Procedure:

Grow the E. coli expression strain in LB medium at 37°C to an OD600 of 0.6-0.8.

 Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue
to grow for 3-4 hours at 30°C.

o Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

e Lyse the cells by sonication or using a French press.

» Clarify the lysate by centrifugation to remove cell debris.

e Load the supernatant onto a pre-equilibrated Ni-NTA column.

o Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
o Elute gp17 with Elution Buffer.

e Collect fractions and analyze by SDS-PAGE for purity.

e Pool the purest fractions and dialyze against Dialysis Buffer.

o Determine the protein concentration and store at -80°C.

Preparation of Empty T4 Proheads

Empty proheads are purified from E. coli cells infected with a T4 phage mutant defective in
DNA packaging (e.g., a 17am mutant).[2]

Materials:
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E. coli host strain (e.g., P301)

T4 phage mutant (e.g., 17am18amrll)

Pi-Mg Buffer (26 mM Na2HPO4, 68 mM NacCl, 22 mM KH2PO4, 1 mM MgS04, pH 7.5)

DNase |

Chloroform

Tris-Mg Buffer (50 mM Tris-HCI pH 7.5, 5 mM MgCI2)

CsCl for density gradient centrifugation

Dialysis Buffer (10 mM Tris-HCI pH 7.5, 50 mM NacCl, 5 mM MgCI2)

Procedure:

Grow the E. coli host strain to a density of ~2 x 1078 cells/mL and infect with the T4
packaging-deficient mutant at a multiplicity of infection (MOI) of 5-10.

Allow the infection to proceed until lysis occurs (typically 2-4 hours).

Add chloroform to complete lysis and DNase | (10 pg/mL) to digest bacterial DNA. Incubate
at 37°C for 30 minutes.[2]

Clarify the lysate by low-speed centrifugation (e.g., 4,300 x g for 10 min) to remove cell
debris.[2]

Pellet the proheads from the supernatant by high-speed centrifugation (e.g., 34,500 x g for
45 min).[2]

Resuspend the pellet in Tris-Mg Buffer.

Purify the proheads by CsCI step or equilibrium density gradient centrifugation.

Collect the prohead band and dialyze extensively against Dialysis Buffer.

Determine the concentration of proheads (particle count) and store at 4°C.
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In Vitro DNA Packaging Assay (Nuclease Protection)

Materials:

Purified gp17
o Purified empty T4 proheads
o DNA substrate (e.g., linear plasmid DNA, PCR product, or phage A DNA)

e 10X Packaging Buffer (e.g., 500 mM Tris-HCI pH 7.5, 100 mM MgCI2, 10 mM ATP, 50 mM
spermidine, 50 mM putrescine)

e DNase |
e Stop Solution (e.g., 0.5 M EDTA)
e Proteinase K

e DNA loading dye

Agarose gel

Procedure:

o Set up the packaging reaction on ice in a microcentrifuge tube:
o 10X Packaging Buffer: 2 uL

o Purified proheads: X pL (e.g., 0.5-1x10710 particles)[2]

o DNA substrate: Y uL (e.g., 300 ng)[2]

o Purified gp17: Z pL (e.g., 1.5 uM)[2]

o Nuclease-free water: to a final volume of 20 uL

 Incubate the reaction at room temperature or 37°C for 30-60 minutes.
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o To digest unpackaged DNA, add DNase | to a final concentration of 10-20 pg/mL and
incubate for an additional 15-30 minutes at 37°C.

o Stop the reaction by adding Stop Solution to a final concentration of 20 mM.

o To release the packaged DNA for analysis, add Proteinase K to a final concentration of 100
pg/mL and incubate at 55°C for 30 minutes.

» Add DNA loading dye to the samples.

e Analyze the samples by agarose gel electrophoresis alongside a control reaction without
gp17 or ATP to visualize the protected DNA band.

e Quantify the intensity of the protected DNA band to determine the packaging efficiency.

Visualizations
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Caption: Experimental workflow for the in vitro DNA packaging assay.
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Logical Relationship of gpl17 and gp16
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Caption: Regulatory role of gp16 on the activities of the gp17 motor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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with-gp17]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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